molecular formula C10H12ClF2NO2 B1435490 Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride CAS No. 75149-43-8

Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride

Cat. No. B1435490
CAS RN: 75149-43-8
M. Wt: 251.66 g/mol
InChI Key: IUYXCBNVVDUGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride” is a chemical compound with the molecular formula C10H12ClF2NO2 . It has a molecular weight of 251.66 g/mol .


Molecular Structure Analysis

The molecular structure of “Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride” is represented by the formula Cl.COC(=O)C(N)C(F)(F)C1=CC=CC=C1 .

Scientific Research Applications

  • Biological Potential of Indole Derivatives

  • Application of Trifluoromethylpyridines

  • Synthesis of Fluorinated Pyridines

    • Application : Fluorinated pyridines are used as starting materials for the synthesis of some herbicides and insecticides .
    • Methods : The synthesis of fluorinated pyridines involves various chemical reactions, including the introduction of fluorine atoms into the pyridine ring .
    • Results : The resulting fluorinated pyridines have been used effectively in the production of certain herbicides and insecticides .
  • Late-stage Difluoromethylation

    • Application : This process involves the formation of X–CF2H bonds where X is C (sp), C (sp2), C (sp3), O, N, or S . It’s a field of research that has benefited from the invention of multiple difluoromethylation reagents .
    • Methods : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
    • Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
  • Synthesis of Trifluoromethylpyridines

    • Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
    • Methods : The development of organic compounds containing fluorine has made many advances in the agrochemical, pharmaceutical, and functional materials fields possible .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Difluoromethylation Processes

    • Application : This process involves the formation of X–CF2H bonds where X is C (sp), C (sp2), C (sp3), O, N, or S . It’s a field of research that has benefited from the invention of multiple difluoromethylation reagents .
    • Methods : The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
    • Results : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

properties

IUPAC Name

methyl 2-amino-3,3-difluoro-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2.ClH/c1-15-9(14)8(13)10(11,12)7-5-3-2-4-6-7;/h2-6,8H,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYXCBNVVDUGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride
Reactant of Route 2
Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride
Reactant of Route 4
Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride
Reactant of Route 5
Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride
Reactant of Route 6
Methyl 2-Amino-3,3-difluoro-3-phenylpropionate Hydrochloride

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